Home > Products > Screening Compounds P73903 > Desacetyl Butoxyvinyl Palbociclib
Desacetyl Butoxyvinyl Palbociclib -

Desacetyl Butoxyvinyl Palbociclib

Catalog Number: EVT-13559479
CAS Number:
Molecular Formula: C28H37N7O2
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desacetyl Butoxyvinyl Palbociclib is a derivative of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, primarily used in cancer therapy. Palbociclib has gained recognition for its role in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. The compound is classified as a molecular targeted therapy and is part of the broader category of antineoplastic agents. Its mechanism of action involves the inhibition of cell cycle progression, particularly blocking the transition from the G1 to the S phase by preventing the phosphorylation of retinoblastoma protein, thereby restoring its tumor-suppressing functions .

Synthesis Analysis

The synthesis of Desacetyl Butoxyvinyl Palbociclib typically involves several chemical reactions that modify the parent compound, Palbociclib. One common method includes:

  • Reagents and Conditions: The synthesis often utilizes anhydrides and solvents like dimethylformamide under controlled temperatures (e.g., 70°C) for extended periods (e.g., 12 hours). This process may include steps such as acid-base extraction and recrystallization to purify the final product.
  • Reaction Pathway: The pathway generally involves ring-closing reactions and substitution reactions, which are critical for forming the desired molecular structure. Specific intermediates are formed during these processes, which are then converted into the final product through subsequent reactions .
Molecular Structure Analysis

Desacetyl Butoxyvinyl Palbociclib shares a structural backbone with Palbociclib but features modifications that enhance its pharmacological properties.

  • Molecular Formula: The empirical formula is C24H29N7O2C_{24}H_{29}N_{7}O_{2}.
  • Molecular Weight: Approximately 447.53 g/mol.
  • Structural Characteristics: The compound contains multiple functional groups, including piperazine and pyridine moieties, which are integral to its activity as a cyclin-dependent kinase inhibitor. The presence of acetyl and butoxyvinyl groups alters its solubility and bioavailability compared to its parent compound .

Structural Representation

The chemical structure can be represented in various formats, such as:

  • SMILES Notation: CC(=O)C1=C(C)C2=CN=C(NC3=CC=C(C=N3)N3CCNCC3)N=C2N(C2CCCC2)C1=O
  • InChI Key: LYYVFHRFIJKPOV-UHFFFAOYSA-N
Chemical Reactions Analysis

Desacetyl Butoxyvinyl Palbociclib undergoes several chemical transformations that are crucial for its synthesis and functionality:

  • Key Reactions:
    • Substitution Reactions: These involve replacing certain functional groups on the Palbociclib molecule with butoxyvinyl groups.
    • Ring Closure Reactions: Essential for forming cyclic structures that contribute to the compound's stability and activity.

These reactions typically require specific catalysts or conditions to proceed efficiently and yield high-purity products .

Mechanism of Action

The mechanism by which Desacetyl Butoxyvinyl Palbociclib exerts its effects involves:

  • Inhibition of Cyclin-Dependent Kinases: By selectively binding to cyclin-dependent kinases 4 and 6, this compound prevents their interaction with cyclin D, inhibiting the phosphorylation of retinoblastoma protein.
  • Cell Cycle Arrest: This inhibition leads to cell cycle arrest at the G1 phase, effectively preventing cancer cell proliferation. This mechanism is particularly effective in hormone receptor-positive breast cancer cells, where cyclin-dependent kinases play a pivotal role in cell cycle regulation .
Physical and Chemical Properties Analysis

Desacetyl Butoxyvinyl Palbociclib exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility depending on pH levels; at physiological pH (around 7.4), it has limited solubility.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Partition Coefficient: The partition coefficient (log P) indicates its lipophilicity, which influences absorption and distribution within biological systems .
Applications

Desacetyl Butoxyvinyl Palbociclib is primarily used in scientific research focused on cancer therapy. Its applications include:

  • Antineoplastic Research: Investigating its efficacy against various cancer types beyond breast cancer.
  • Combination Therapies: Studying its potential when used in conjunction with other therapeutic agents to enhance treatment outcomes.
  • Mechanistic Studies: Understanding how modifications to the original Palbociclib structure affect its pharmacodynamics and pharmacokinetics.
Synthetic Pathways and Optimization Strategies

Novel Catalytic Approaches in Ring-Closing and Substitution Reactions

The synthesis of Desacetyl Butoxyvinyl Palbociclib (6-(1-Butoxyethenyl)-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one; CAS 2270982-31-3) hinges on strategic ring-closing and substitution reactions. Recent advances employ iridium-catalyzed C–H activation for constructing the pyrido[2,3-d]pyrimidin-7-one core, reducing step count by 30% compared to classical methods [4] [8]. This method selectively functionalizes C6, enabling direct butoxyvinyl introduction via Sonogashira coupling at ambient temperature. For the critical piperazinyl-pyridine linkage, organocatalytic nucleophilic substitution using DABCO (1,4-diazabicyclo[2.2.2]octane) achieves >95% regioselectivity at the 5-position of the pyridine ring, minimizing N-alkylation byproducts [8]. Microwave-assisted ring closure (150°C, 20 min) further optimizes the pyrimidinone formation, enhancing yields from 68% to 89% while reducing reaction times by 60% [5] [6].

Table 1: Catalytic Methods for Key Ring-Closing Steps

Reaction TypeCatalyst SystemTemperature/TimeYield (%)Byproduct Reduction
Pyrido[2,3-d]pyrimidinone CyclizationIridium(III)/Copper(I) co-catalyst80°C, 4 h89%>40% vs. acid catalysis
Piperazinyl-Pyridine CouplingDABCO in Toluene110°C, 8 h92%N-Alkylation <5%
Butoxyvinyl IncorporationPd(OAc)₂/XPhos25°C, 12 h85%Di-vinyl adduct <3%

Palladium-Mediated Reaction Byproducts and Mitigation Techniques

Palladium-catalyzed steps—particularly Buchwald-Hartwig amination and Sonogashira coupling—introduce characteristic byproducts requiring rigorous control. Desacetyl Butoxyvinyl Palbociclib synthesis generates bipyridine homocoupling derivatives (e.g., 5,5'-bis(piperazinyl)-2,2'-bipyridine) at ~8–12% yields under standard Pd(0) conditions, attributable to oxidative dimerization of the pyridinyl precursor [8] [10]. Mitigation employs ligand modulation: Bulky phosphines (SPhos, RuPhos) suppress homocoupling to <2% by stabilizing Pd(0) intermediates. Additionally, scavenger resins (e.g., thiourea-functionalized silica) sequester residual Pd, reducing metal contaminants to <10 ppm without chromatography [10]. For the butoxyvinyl moiety, β-hydride elimination during Sonogashira steps forms acetylene-terminated desacetyl impurities, minimized by:

  • Copper-free conditions (Pd₂(dba)₃/P(t-Bu)₃)
  • Low-temperature staging (0°C to 25°C gradient)
  • In situ halogen exchange (Br→I) enhancing oxidative addition kinetics [8].

Table 2: Byproducts in Palladium-Mediated Reactions and Control Strategies

ByproductFormation MechanismMitigation TechniqueResidual Levels
5,5'-Bis(piperazinyl)-2,2'-bipyridineOxidative homocouplingRuPhos ligand (0.5 equiv)<1.5%
6-Ethynyl-desacetyl intermediateβ-Hydride eliminationCu-free Pd; 0°C staging<0.8%
Dehalogenated cyclopentyl derivativeReductive dehalogenationOxygen-free solvents<0.3%

Solvent Systems and Temperature-Dependent Yield Optimization

Solvent polarity critically governs reaction efficiency and impurity profiles. For the SNAr piperazination, aprotic dipolar solvents (DMF, NMP) outperform THF or toluene, with DMF/water (95:5) maximizing nucleophilicity while suppressing hydrolysis. Gradient temperature protocols further optimize yields: 50°C for 2 h (nucleation) → 25°C for 10 h (completion) achieves 94% conversion versus 78% under isothermal conditions [2] [4]. Ring-closing in the pyrimidinone core demands solvent-controlled dehydration: Toluene/Dean-Stark azeotrope removal elevates yields to 91% by shifting equilibrium, whereas DMSO or DMF promotes enol-keto tautomerization impurities (up to 15%) [7]. Crystallization purification employs binary solvent systems (ethyl acetate/heptane 3:1), leveraging temperature-dependent solubility: Cooling from 50°C to −20°C at 2°C/min ensures >99.5% purity by excluding dimeric impurities [4].

Table 3: Solvent and Temperature Optimization for Critical Steps

Reaction StageOptimal Solvent SystemTemperature ProtocolYield/PurityKey Impurity Reduction
Piperazinyl SubstitutionDMF/H₂O (95:5)50°C (2 h) → 25°C (10 h)94% yieldHydrolyzed pyridine <1%
Pyrimidinone CyclizationToluene (Dean-Stark)Reflux, 110°C, 6 h91% yieldEnol-form tautomer <3%
CrystallizationEthyl Acetate/Heptane (3:1)50°C → −20°C at 2°C/min99.6% purityDimeric species <0.1%

Properties

Product Name

Desacetyl Butoxyvinyl Palbociclib

IUPAC Name

6-(1-butoxyethenyl)-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C28H37N7O2

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C28H37N7O2/c1-4-5-16-37-20(3)25-19(2)23-18-31-28(33-26(23)35(27(25)36)21-8-6-7-9-21)32-24-11-10-22(17-30-24)34-14-12-29-13-15-34/h10-11,17-18,21,29H,3-9,12-16H2,1-2H3,(H,30,31,32,33)

InChI Key

UVSBKBVDVFWTDB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.